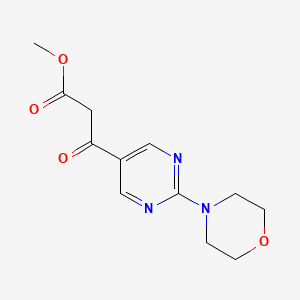![molecular formula C13H16FN5 B1396440 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338692-39-9](/img/structure/B1396440.png)
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
Descripción general
Descripción
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine, are significant in medicinal chemistry. They have been synthesized efficiently and characterized through spectral analysis. Docking studies for these compounds indicate potential applications in drug design and development (Balaraju, Kalyani, & Laxminarayana, 2019).
2. Antitumor Activity
A series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, indicating the potential for antitumor applications (Ding et al., 2016).
3. Antibacterial Activity
Novel compounds including triazole analogues of piperazine with a 4-fluorophenyl moiety have been synthesized and evaluated for antibacterial activity. Some of these compounds showed significant inhibition of bacterial growth, suggesting their potential in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).
4. Carbonic Anhydrase Inhibitory Effects
Some Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine derivatives, have shown notable carbonic anhydrase inhibitory effects, highlighting their potential application in enzyme inhibition studies (Gul et al., 2019).
5. Antimicrobial Activities
Compounds synthesized with 4-fluorophenyl piperazine moieties demonstrated good or moderate antimicrobial activities against various bacterial strains, suggesting their usefulness in antimicrobial applications (Demirbaş et al., 2010).
6. Serotonin and Dopamine Antagonist Activities
Derivatives with 4-fluorophenyl piperazine have been tested for serotonin (5-HT2) and dopamine (D2) receptor antagonist activity, indicating their potential in neuropsychopharmacology (Watanabe et al., 1992).
7. Crystal Structure Analysis
The crystal and molecular structure of compounds such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole have been determined, contributing to the understanding of molecular conformations and interactions in crystallography (Oezbey et al., 1998).
8. Biological Evaluation for Anticancer Agents
Some mono Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine, were prepared and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors, demonstrating their relevance in cancer research (Tuğrak et al., 2019).
9. Synthesis and Evaluation of Antimicrobial Agents
Derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as possible antimicrobial agents, indicating their potential use in combating microbial infections (Jadhav et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, “1-(2-Fluorobenzyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .
Propiedades
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18/h1-4,9,15H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWDGQCSDVHVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
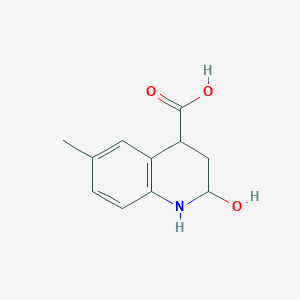
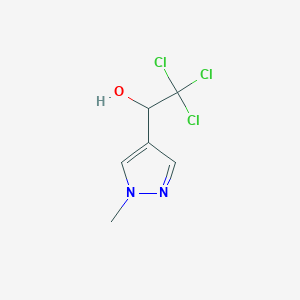
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)
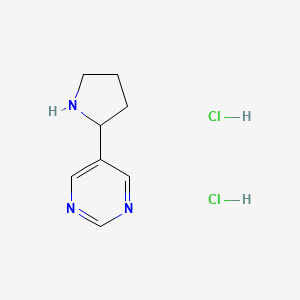
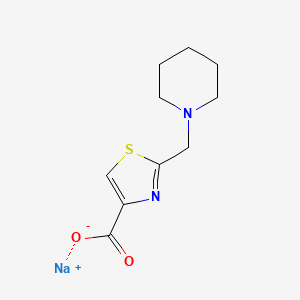
![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1396375.png)
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
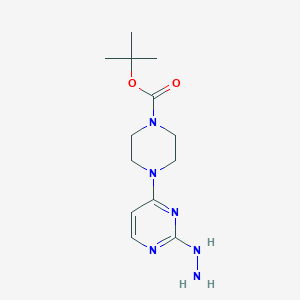
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)
